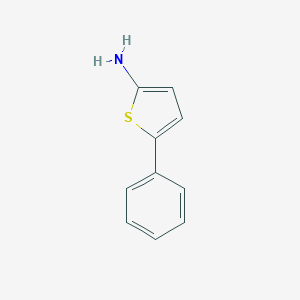

5-Phenylthiophen-2-amine

描述

Significance of Thiophene (B33073) and Phenylthiophene Scaffolds in Organic Synthesis

Thiophene is a five-membered aromatic ring containing a sulfur atom, which is a fundamental building block in heterocyclic chemistry. espublisher.comuclm.es The thiophene nucleus is stable and its chemistry is well-established, allowing for controlled substitutions at various positions on the ring. uclm.es This versatility makes thiophene derivatives widely used scaffolds in organic chemistry, present in numerous natural and synthesized compounds. uclm.es Their significance extends to medicinal chemistry, where they exhibit a wide range of biological activities, and to materials science, where they are used in the development of organic semiconductors, light-emitting diodes, and corrosion inhibitors. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions, making it a valuable component in pharmaceutical design.

Phenylthiophene scaffolds, which feature a phenyl group attached to the thiophene ring, combine the properties of both aromatic systems. These derivatives have been explored for various applications. For instance, they have been used as organic sensitizers in solar cells, as electronic donors in push-pull derivatives for nonlinear optics, and in the synthesis of liquid crystals. acs.org Certain phenylthiophene derivatives have been synthesized and evaluated for their potential as antifungal agents, showing activity against drug-resistant fungal infections. nih.gov Others have been investigated for their ability to overcome multidrug resistance in cancer cells. nih.gov Furthermore, derivatization of the phenyl ring in phenylthiophenes can enhance the stability and performance of the resulting polymers in applications like electrochemical capacitors. acs.org The condensation of 5-(X-phenyl)-2-thiophenecarbaldehydes with various ketones has also been a route to α,β-unsaturated ketones, demonstrating their utility as synthetic intermediates. chemicalpapers.com

Overview of Aminothiophene Derivatives in Advanced Chemical Disciplines

Aminothiophenes are a class of thiophene derivatives characterized by the presence of an amino group on the thiophene ring. mdpi.com The 2-aminothiophene moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry, found in several FDA-approved drugs and known to confer diverse biological activities. mdpi.com These compounds are utilized in a wide array of applications, including pharmaceuticals, dyes, and pesticides. pnrjournal.com The development of synthetic methods, most notably the Gewald reaction, has made a wide variety of substituted 2-aminothiophenes readily accessible for research and development. pnrjournal.com

The pharmacological properties of 2-aminothiophene derivatives are extensive, with reported activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. pnrjournal.com They serve as crucial intermediates in the synthesis of various heterocyclic systems. nih.gov For example, 2-aminothiophene-3-carbonitriles are used as coupling components in the synthesis of dyes. researchgate.net The reactivity of the amino group allows for further functionalization, leading to the creation of more complex molecules. acs.org Research has shown that derivatives of 2-aminothiophenes can act as inhibitors for various biological targets, such as Mycobacterium tuberculosis DNA gyrase B and respiratory complex I in Helicobacter pylori. nih.govfrontiersin.org Their versatility and broad spectrum of activity have cemented their importance in modern drug discovery and materials science. nih.govevitachem.com

Scope and Research Trajectories of 5-Phenylthiophen-2-amine

This compound serves as a specific and valuable building block within the broader class of aminothiophenes, with research focused on its synthesis and subsequent derivatization for various applications. lookchem.com It is used as a key intermediate in the pharmaceutical and agrochemical industries and as a research compound to explore potential anti-inflammatory and antimicrobial properties. lookchem.com

A significant area of research involves the selective functionalization of the this compound scaffold. For example, a catalyst-free, site-selective trifluoromethyl hydroxyalkylation reaction has been developed, which introduces a trifluoromethyl hydroxyalkyl group specifically at the C3 position of the unprotected amine. mdpi.comnih.gov This method is notable for its atom economy and for proceeding in good to excellent yields without the need for a metal catalyst, which is valuable for creating diverse derivatives for drug discovery. mdpi.comnih.gov The reaction conditions for this transformation have been explored with various α-trifluoromethyl ketones. researchgate.net

The derivatives of this compound are being investigated for their potential in advanced materials and medicinal chemistry. Tris(4-(5-phenylthiophen-2-yl)phenyl)amine, a derivative, has shown potential for use in organic electronics like OLEDs and organic photovoltaics due to its excellent charge transport properties and ability to form stable amorphous films. topmostchemical.comresearchgate.net Other research has focused on synthesizing derivatives as potential antifungal agents and cannabinoid type-1 receptor allosteric modulators. lookchem.comnih.gov The ongoing research into this compound and its derivatives highlights its role as a versatile platform for developing new functional molecules with potential applications summarized in Table 2.

Table 2: Research Applications of this compound Derivatives

| Derivative Class | Research Application Area | Specific Focus |

|---|---|---|

| Trifluoromethyl hydroxyalkyl derivatives | Medicinal Chemistry | Synthesis of novel compounds for drug discovery via site-selective functionalization. mdpi.comnih.gov |

| Tris(4-(5-phenylthiophen-2-yl)phenyl)amine | Materials Science / Organic Electronics | Development of high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). topmostchemical.comresearchgate.net |

| Urea derivatives | Medicinal Chemistry | Development of cannabinoid type-1 (CB1) receptor allosteric modulators. lookchem.com |

| General derivatives | Medicinal Chemistry | Investigation of antifungal properties, particularly against drug-resistant strains. nih.gov |

| General derivatives | Agrochemicals | Use as a component in the development of new agrochemical products. lookchem.com |

This table summarizes findings from various research articles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBJFUYQLLNSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276415 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-85-5 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenylthiophen 2 Amine

Established Synthetic Routes to 5-Phenylthiophen-2-amine

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, and it plays a crucial role in the synthesis of this compound. These methods often provide high yields and good functional group tolerance.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org A common strategy for synthesizing this compound utilizes this reaction.

A reported synthesis starts with 2-bromo-5-nitrothiophene (B82342), which undergoes a Suzuki-Miyaura coupling with phenylboronic acid. mdpi.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate. The coupling reaction yields 2-nitro-5-phenylthiophene. mdpi.com Subsequent reduction of the nitro group to an amine is required to obtain the final product.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Nitro-5-phenylthiophene

| Starting Materials | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 2-bromo-5-nitrothiophene, Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene (B28343)/Ethanol (B145695) | Reflux | 86% | mdpi.com |

Multi-Step Synthesis via Sequential Functionalization

A prevalent and reliable method for preparing this compound involves a two-step synthetic sequence. This approach first establishes the phenylthiophene core and then introduces the amine functionality.

The initial step, as described in the Suzuki-Miyaura section, is the palladium-catalyzed coupling of 2-bromo-5-nitrothiophene and phenylboronic acid to produce 2-nitro-5-phenylthiophene in high yield. mdpi.com

The second step is the reduction of the nitro group of 2-nitro-5-phenylthiophene. A common and effective method for this transformation is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as palladium on carbon (Pd/C), followed by the addition of Raney nickel. mdpi.com This reduction proceeds smoothly to afford this compound in excellent yield. mdpi.com

Table 2: Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Suzuki-Miyaura Coupling | 2-bromo-5-nitrothiophene, phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, reflux | 86% | mdpi.com |

| 2 | Nitro Group Reduction | 2-nitro-5-phenylthiophene, hydrazine hydrate, Pd/C, Raney nickel, ethanol, 50°C | 90% | mdpi.com |

Novel and Atom-Economical Synthetic Procedures

In the pursuit of greener and more efficient chemical processes, novel synthetic methodologies are continuously being developed. For derivatives of this compound, an interesting and atom-economical approach has been reported. mdpi.comnih.gov

This method involves the site-selective trifluoromethyl hydroxyalkylation of this compound with α-trifluoromethyl ketones. mdpi.com Notably, this reaction proceeds without the need for a metal catalyst and occurs under neutral conditions. nih.gov The reaction takes place between the unprotected this compound and the ketone in toluene at reflux. mdpi.com This process is highly chemoselective, forming only the carbon-carbon bond at the C3 position of the thiophene (B33073) ring, and provides good to excellent yields of the substituted products. mdpi.com The proposed mechanism is akin to an electrophilic aromatic substitution. mdpi.comnih.gov This catalyst-free approach is valuable as it avoids the use of metals and allows the reaction to proceed with a free amine, which can often be problematic in reactions with carbonyl compounds due to imine formation. nih.gov

This methodology highlights a move towards more sustainable synthetic practices by maximizing the incorporation of atoms from the reactants into the final product.

Derivatization Strategies and Synthetic Transformations of 5 Phenylthiophen 2 Amine

Electrophilic Aromatic Substitution Reactions

The electron-rich thiophene (B33073) ring, further activated by the amino group, is amenable to electrophilic aromatic substitution reactions. Research has demonstrated that these reactions can proceed with high regioselectivity, offering a reliable method for functionalization.

A significant advancement in the functionalization of 5-phenylthiophen-2-amine is its site-selective hydroxyalkylation using α-trifluoromethyl ketones. mdpi.comresearchgate.net This reaction introduces a trifluoromethylcarbinol group, a moiety of interest in medicinal chemistry, onto the thiophene ring. Notably, this transformation represents the first reported site-selective electrophilic aromatic substitution on the C3 position of an unprotected this compound. mdpi.comresearchgate.net

A key feature of the hydroxyalkylation of this compound is the development of a catalyst-free methodology. mdpi.com The reaction proceeds smoothly by heating this compound with an equimolar amount of an α-trifluoromethyl ketone in toluene (B28343) under reflux. mdpi.comresearchgate.net This approach is atom-economical and avoids the use of metal catalysts or Lewis acids, which are often required for traditional Friedel-Crafts type hydroxyalkylations. mdpi.com The absence of a catalyst is particularly advantageous as the free amino group might otherwise react with carbonyl reagents to form imines, or be deactivated under acidic conditions. mdpi.comresearchgate.net

Optimization studies for the reaction between this compound and 1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one revealed that temperature is a critical parameter. The best yield (83%) was achieved at 120 °C. Lower temperatures resulted in incomplete reactions, while higher temperatures led to decomposition. mdpi.com Varying the stoichiometry by using an excess of the ketone did not lead to improved yields. mdpi.com

Table 1: Optimization of Reaction Temperature for Hydroxyalkylation

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 100 | Incomplete Reaction |

| 2 | 120 | 83 |

| 3 | 140 | Decomposition |

Data sourced from studies on the synthesis of trifluorohydroxyalkyl-5-phenylthiophen-2-amine derivatives. mdpi.com

The reaction exhibits high regioselectivity, with the electrophilic substitution occurring exclusively at the C3 position of the thiophene ring. mdpi.com This selectivity is directed by the strong positive mesomeric (+M) or resonance effect of the amino group at the C2 position. The lone pair of electrons on the nitrogen atom is delocalized into the thiophene ring, significantly increasing the electron density and nucleophilicity of the C3 and C5 atoms. As the C5 position is already substituted with a phenyl group, the attack by the electrophilic carbon of the ketone occurs at the highly activated C3 position. mdpi.com

The crucial role of the amino group's activating effect is demonstrated by the fact that when it is replaced by an electron-withdrawing nitro group (as in 2-nitro-5-phenylthiophene), no substitution product is formed, even in the presence of an acid catalyst. mdpi.com This confirms that the electron-donating nature of the amine is essential for the reaction to proceed under these conditions. mdpi.com

The catalyst-free hydroxyalkylation methodology has been successfully applied to a range of α-trifluoromethyl ketones, demonstrating its versatility in creating a library of trifluorohydroxyalkyl-5-phenylthiophen-2-amine derivatives. mdpi.comresearchgate.net The reaction accommodates ketones bearing aliphatic, aromatic, and heteroaromatic substituents, generally providing good to excellent yields (69–93%) after purification. mdpi.com

The reaction works well with ketones having aliphatic groups, and also with those containing 5- and 6-membered aromatic and heteroaromatic rings. mdpi.com Even sterically demanding bicyclic aromatic systems react effectively to produce the desired products in very good yields. mdpi.com This demonstrates the broad scope of the reaction for generating structurally diverse molecules built upon the this compound scaffold. mdpi.com

Table 2: Scope of Synthesized Trifluorohydroxyalkyl-5-Phenylthiophen-2-amine Derivatives

| Derivative ID | Ketone Substituent (R in R-CO-CF₃) | Yield (%) |

|---|---|---|

| 12a | Methyl | 87 |

| 12b | Benzyl | 81 |

| 12c | Thiophen-2-yl | 76 |

| 12d | Furan-2-yl | 69 |

| 12e | 4-Fluorophenyl | 83 |

| 12f | 4-Chlorophenyl | 93 |

| 12g | 4-Bromophenyl | 84 |

| 12h | 4-Methylphenyl | 75 |

| 12i | 4-Methoxyphenyl | 82 |

| 12j | 3-Nitrophenyl | 78 |

| 12k | Benzo[d]thiazol-2-yl | 80 |

| 12l | Naphthalen-2-yl | 72 |

Data represents yields obtained after purification by flash chromatography. mdpi.com

Site-Selective Hydroxyalkylation with α-Trifluoromethyl Ketones

Catalyst-Free Methodologies and Optimization

Nucleophilic Substitution Reactions of Derived Moieties

Derivatives of this compound can be engineered to undergo nucleophilic substitution reactions, further expanding their synthetic utility. A key example involves the transformation of the amino group into a sulfonyl chloride. The resulting 5-phenylthiophene-2-sulfonyl chloride is highly reactive towards nucleophiles. This electrophilic sulfonyl chloride group can readily react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. These reactions are typically performed in polar solvents like dimethylformamide (DMF).

Another synthetic route involves the reaction of the amino group of this compound derivatives with isocyanates. For instance, coupling of this compound with 4-chlorophenyl isocyanate yields a 1-(4-chlorophenyl)-3-(5-phenylthiophen-2-yl)urea derivative. nih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate.

Oxidation and Reduction Pathways of this compound Derivatives

The this compound scaffold and its derivatives can participate in both oxidation and reduction reactions, targeting either the substituent groups or the thiophene ring itself.

Reduction Pathways: The reduction of a nitro group to an amine is a fundamental transformation used in the synthesis of the parent compound itself. 2-Nitro-5-phenylthiophene can be reduced to this compound using reagents like Raney nickel with hydrazine (B178648) hydrate (B1144303). nih.gov In some cases, the reduction of a nitrothiophene derivative can lead to unexpected outcomes. For example, the reduction of 5-(4-morpholinyl)-2-nitrothiophene with zinc in acetic acid resulted in a reductive dearomatization and fragmentation of the thiophene ring to yield an acyclic nitrile, rather than the expected aminothiophene. thieme-connect.com However, the intermediate 2-aminothiophene could be trapped by performing the reaction in the presence of acetic anhydride. thieme-connect.com

Oxidation Pathways: The amino group of 2-aminothiophene derivatives can be oxidized. Reagents like hydrogen peroxide can convert the amino group into nitroso or nitro derivatives. evitachem.com Furthermore, the sulfur atom in the thiophene ring of derivatives can be oxidized. Cytochrome P450 enzymes, for example, can oxidize the thiophene ring to a reactive thiophene S-oxide intermediate. acs.org This electrophilic intermediate can then be trapped by nucleophiles. acs.org Non-enzymatic oxidation of a derivative like 5-phenylthiophene-2-sulfonyl chloride with oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding sulfonic acid.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-Trifluoromethyl ketones |

| 2-Nitro-5-phenylthiophene |

| 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one |

| 2-(2-amino-5-phenylthiophen-3-yl)-1,1,1-trifluoropropan-2-ol |

| 2-(2-amino-5-phenylthiophen-3-yl)-1,1,1-trifluoro-3-phenylpropan-2-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(furan-2-yl)ethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-1-(4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |

| 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol |

| 5-Phenylthiophene-2-sulfonyl chloride |

| 1-(4-Chlorophenyl)-3-(5-phenylthiophen-2-yl)urea |

| 5-(4-Morpholinyl)-2-nitrothiophene |

| Thiophene S-oxide |

Multicomponent Reaction Approaches for Functionalized Aminothiophenes (e.g., Petasis Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The Petasis borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The application of the Petasis reaction to primary aromatic amines, such as 2-aminothiophenes, has been challenging due to their reduced nucleophilicity compared to aliphatic or secondary amines. acs.orgnih.gov However, recent research has demonstrated successful methods to overcome this limitation. Studies have shown that using hexafluoro-2-propanol (HFIP) as the solvent can effectively promote the Petasis reaction for typically unreactive primary aromatic amines, including those in the 2-aminothiophene class. acs.orgnih.govacs.org This approach allows for the synthesis of highly functionalized 2-aminothiophenes under mild conditions, without the need for specialized catalysts or harsh techniques like microwave irradiation. nih.gov

The reaction proceeds by combining the 2-aminothiophene (such as this compound), an aldehyde, and a boronic acid in HFIP. This method tolerates a diverse array of boronic acids and aldehydes, enabling the creation of a library of complex aminothiophene derivatives. For instance, various substituted phenylboronic acids, as well as heteroaryl and vinyl boronic acids, have been successfully employed. acs.org The resulting N-substituted this compound derivatives are valuable scaffolds for further chemical transformations. nih.govacs.org

Table 1: Examples of Petasis Reaction with 2-Aminothiophene Scaffolds This table illustrates the scope of the Petasis reaction for the functionalization of 2-aminothiophenes based on published research. The conditions are generalized from studies using hexafluoro-2-propanol (HFIP) to facilitate the reaction of less reactive aromatic amines.

| Amine Substrate (Generic) | Aldehyde | Boronic Acid | Resulting Product Structure |

| 2-Aminothiophene | Glyoxylic acid | Phenylboronic acid | N-(Phenyl(carboxy)methyl)-2-aminothiophene |

| 2-Aminothiophene | Glyoxylic acid | 4-Methoxyphenylboronic acid | N-((4-Methoxyphenyl)(carboxy)methyl)-2-aminothiophene |

| 2-Aminothiophene | Glyoxylic acid | 4-Chlorophenylboronic acid | N-((4-Chlorophenyl)(carboxy)methyl)-2-aminothiophene |

| 2-Aminothiophene | Glyoxylic acid | 2-Thienylboronic acid | N-((Thiophen-2-yl)(carboxy)methyl)-2-aminothiophene |

| 2-Aminothiophene | Glyoxylic acid | (E)-Styrylboronic acid | N-((E)-1-Phenylprop-1-en-2-yl(carboxy)methyl)-2-aminothiophene |

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, characterized by the azomethine or imine functional group (–C=N–), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comnih.gov This reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate followed by the elimination of a water molecule. libretexts.org The synthesis of Schiff bases from this compound provides a straightforward method to introduce a wide variety of substituents, leading to compounds with diverse chemical properties.

The reaction involves treating this compound with a selected aldehyde or ketone, often in a solvent such as ethanol (B145695) or methanol. acs.org The process can be facilitated by gentle heating or reflux and sometimes includes a catalytic amount of acid, like glacial acetic acid, to promote the dehydration step. acs.org The versatility of this synthesis allows for the use of numerous aromatic and aliphatic aldehydes, leading to a broad spectrum of N-substituted imine derivatives of this compound. These derivatives are important intermediates in organic synthesis. nepjol.info The formation of the imine bond is confirmed through spectroscopic methods such as IR, which shows a characteristic C=N stretching frequency, and NMR spectroscopy. dergipark.org.tr

Table 2: Synthesis of Schiff Base Derivatives from this compound This table presents examples of Schiff bases that can be synthesized from this compound and various aromatic aldehydes, based on established synthetic protocols for Schiff base formation.

| Amine Reactant | Aldehyde Reactant | Typical Conditions | Product Name |

| This compound | Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-Benzylidene-5-phenylthiophen-2-amine |

| This compound | 4-Chlorobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-(4-Chlorobenzylidene)-5-phenylthiophen-2-amine |

| This compound | 4-Methoxybenzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-(4-Methoxybenzylidene)-5-phenylthiophen-2-amine |

| This compound | 4-Nitrobenzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-(4-Nitrobenzylidene)-5-phenylthiophen-2-amine |

| This compound | 2-Hydroxybenzaldehyde | Ethanol, reflux, cat. Acetic Acid | 2-(((5-Phenylthiophen-2-yl)imino)methyl)phenol |

Mechanistic Investigations of 5 Phenylthiophen 2 Amine Reactivity

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The electron-donating amino group (-NH₂) at the C2 position of the thiophene (B33073) ring significantly influences the reactivity of 5-phenylthiophen-2-amine in electrophilic aromatic substitution (EAS) reactions. This group activates the thiophene ring, making it more susceptible to attack by electrophiles.

A key investigation into this reactivity involves the catalyst-free, site-selective hydroxyalkylation of this compound with α-trifluoromethyl ketones. nih.govmdpi.com This reaction represents the first reported instance of a site-selective electrophilic aromatic substitution on the C3 position of an unprotected this compound. nih.govmdpi.com Typically, the presence of a free amino group can complicate reactions with carbonyl compounds due to the competitive formation of imines. mdpi.com However, this method proceeds smoothly under neutral conditions without the need for a metal catalyst or Lewis acid. mdpi.com

The proposed mechanism is analogous to a Friedel-Crafts electrophilic aromatic substitution. nih.govmdpi.com The key steps are:

Electrophilic Attack: The reaction is initiated by the attack of the electron-rich C3 carbon of the thiophene ring on the electrophilic carbonyl carbon of the α-trifluoromethyl ketone. mdpi.com The potent positive mesomeric (+M) effect of the amino group enhances the nucleophilicity of the C3 atom, directing the substitution to this position. mdpi.com Attempts to perform the reaction under acidic conditions using Lewis acids like AlCl₃ or Sc(OTf)₃ were unsuccessful, highlighting the crucial role of the free amino group's donating effect. mdpi.com

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. mdpi.com

Aromatization: The intermediate then undergoes aromatization to re-establish the stable thiophene ring, yielding the final trifluoromethyl hydroxyalkylated product. mdpi.com

This catalyst-free approach demonstrates an atom-economical pathway for C-C bond formation on the thiophene scaffold. mdpi.com

Role of Intramolecular Interactions in Reaction Pathways (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonding, play a critical role in directing and stabilizing the products of this compound reactions. In the previously discussed hydroxyalkylation reaction, the formation of an intramolecular hydrogen bond is a key feature of the product's structure. mdpi.com

X-ray crystallography studies of one of the products, formed from the reaction with 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one, provided definitive evidence of this interaction. mdpi.com The analysis revealed a strong intramolecular hydrogen bond between the newly generated hydroxyl group (-OH) and the hydrogen of the adjacent amino group (-NH₂) on the thiophene ring. mdpi.com

Key Hydrogen Bond Parameters:

Interaction: N₁-H₁ₑ ⋯ O₁

Distance: 2.187 Å

Angle: 129°

Chemoselectivity and Regioselectivity Studies in Derivatization

The derivatization of this compound presents challenges in controlling chemoselectivity and regioselectivity due to the multiple reactive sites. However, recent studies have demonstrated remarkable control over these factors.

Regioselectivity: The electrophilic hydroxyalkylation with α-trifluoromethyl ketones exhibits excellent regioselectivity. The substitution occurs exclusively at the C3 position of the thiophene ring. nih.govmdpi.com This site-selectivity is governed by the strong activating effect of the C2-amino group, which directs the electrophilic attack to the adjacent C3 position. mdpi.com This contrasts with many existing methods for synthesizing substituted 2-aminothiophenes, such as the Gewald reaction, which often result in trisubstituted thiophenes with an electron-withdrawing group at the C3 position. mdpi.com

Chemoselectivity: The reaction also displays total chemoselectivity. mdpi.com Despite the presence of a free amine, which is nucleophilic and could potentially react with the ketone to form an imine, the reaction exclusively yields the C-C bond product from the attack of the thiophene ring. mdpi.com This allows the reaction to proceed with an unprotected amine, which is a significant advantage in a synthetic pathway as it avoids the need for protection and deprotection steps. nih.govmdpi.com

The scope of this selective reaction was explored with various α-trifluoromethyl ketones, demonstrating that different aliphatic and aromatic groups on the ketone are well-tolerated, leading to good to excellent yields of the desired C3-substituted products. mdpi.com

| Reactant (α-Trifluoromethyl Ketone) | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1,1,1-Trifluoro-2-hexanone | 3-(1-Hydroxy-1-(trifluoromethyl)pentyl)-5-phenylthiophen-2-amine | 2.5 | 87 |

| 1,1,1-Trifluoro-2-heptanone | 3-(1-Hydroxy-1-(trifluoromethyl)hexyl)-5-phenylthiophen-2-amine | 3 | 81 |

| 3,3-Dimethyl-1,1,1-trifluoro-2-butanone | 3-(2,2-Dimethyl-1-hydroxy-1-(trifluoromethyl)propyl)-5-phenylthiophen-2-amine | 4.5 | 75 |

| 2,2,2-Trifluoro-1-phenylethan-1-one | 3-(1-Hydroxy-1-phenyl-1-(trifluoromethyl)methyl)-5-phenylthiophen-2-amine | 2 | 93 |

| 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | 3-(1-Hydroxy-1-(p-tolyl)-1-(trifluoromethyl)methyl)-5-phenylthiophen-2-amine | 2 | 91 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 3-(1-(4-Chlorophenyl)-1-hydroxy-1-(trifluoromethyl)methyl)-5-phenylthiophen-2-amine | 2 | 89 |

| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | 3-(1-Hydroxy-1-(pyridin-2-yl)-1-(trifluoromethyl)methyl)-5-phenylthiophen-2-amine | 2.5 | 69 |

Computational and Theoretical Chemistry Studies on 5 Phenylthiophen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Analyses of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for studying the molecular geometries and electronic characteristics of thiophene (B33073) derivatives. mdpi.comtandfonline.com DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to optimize molecular structures and compute various electronic parameters. ucsf.eduresearchgate.net These theoretical approaches are crucial for understanding the structure-property relationships that govern the behavior of these compounds. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing critical information about the electronic and optical properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions and electronic transitions. mdpi.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its electron-accepting capability. mdpi.comnumberanalytics.com

The energy gap between the HOMO and LUMO (Egap) is a significant parameter that correlates with the molecule's chemical reactivity and kinetic stability. numberanalytics.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and greater potential for intramolecular charge transfer, which is often associated with enhanced nonlinear optical (NLO) properties. nih.gov For derivatives of 5-phenylthiophen-2-amine, FMO analysis has shown that the isodensity of these orbitals is primarily located on the thiophene and phenyl rings, indicating the regions of electron delocalization. mdpi.com In some derivatives, the HOMO-LUMO energy gap has been calculated to be as low as 3.99 eV, suggesting significant potential for charge transfer. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| 4b | - | - | 4.60 |

| 4f | - | - | 3.99 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comwiley.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For derivatives of this compound, MEP analysis has been used to identify reactive sites. ucsf.eduresearchgate.net These studies help in understanding intermolecular interactions, such as hydrogen bonding, and provide insights into the binding behavior of these molecules with biological targets or other materials. mdpi.comwiley.com

Natural Bond Orbital (NBO) Analysis

NBO analysis has been employed to study intramolecular charge transfer and the stability of this compound derivatives. researchgate.netrsc.org By analyzing the donor-acceptor interactions, researchers can gain a deeper understanding of the electronic delocalization that influences the molecule's properties, including its nonlinear optical response. tandfonline.comrsc.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. ucsf.eduresearchgate.net Methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set have been successfully used to calculate the vibrational frequencies and chemical shifts for derivatives of this compound. ucsf.eduresearchgate.netresearchgate.net

These theoretical calculations often show good agreement with experimental data, aiding in the structural characterization of newly synthesized compounds. researchgate.net For instance, computed IR and NMR parameters for various thiophene derivatives have been shown to align well with experimental findings, confirming the proposed molecular structures. ucsf.eduresearchgate.netnih.govrsc.org

Theoretical Studies of Non-linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a significant area of research for thiophene derivatives, as these materials have potential applications in optoelectronics and photonics. aip.orgscirp.orgfrontiersin.org Theoretical calculations play a crucial role in predicting and understanding the NLO response of these molecules. frontiersin.org The thiophene ring often acts as an efficient electron donor, contributing to the second-order NLO properties of these compounds. aip.org

Evaluation of Mean Polarizability (α)

The mean polarizability (α) is a fundamental property that describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. frontiersin.org It is a key parameter in evaluating the NLO response of a material. Theoretical calculations, often performed using DFT methods, can provide reliable predictions of the mean polarizability. ucsf.eduresearchgate.net

For derivatives of 2-(((5-phenylthiophen-2-yl)methylene)amino)phenol, the mean polarizability has been calculated to be in the range of 36.9489 × 10−24 esu to 44.2388 × 10−24 esu. ucsf.edu These values, along with the first hyperpolarizability (β), suggest that these compounds are promising candidates for NLO materials. ucsf.edu The magnitude of these NLO properties is closely linked to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups within the molecular structure. scirp.org

| Compound | Mean Polarizability (α) (× 10-24 esu) | First Hyperpolarizability (β) (× 10-31 esu) |

|---|---|---|

| 1a | 44.2388 | 373.1267 |

| 1b | 43.8141 | 195.2893 |

| 1c | 36.9489 | 120.73825 |

Determination of First Hyperpolarizability (β)

The nonlinear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key microscopic property that determines the second-order NLO response of a material. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO properties of novel organic compounds, including derivatives of 5-phenylthiophene.

Research into (((5-phenylthiophen-2-yl)methylene)amino)phenol derivatives has shown that these compounds possess notable NLO characteristics. researchgate.net Using DFT calculations with the 6-311++G(d,p) basis set, the mean polarizability (α) and the first hyperpolarizability (β) were determined for several compounds in this class. researchgate.net The calculated β values indicate that these materials could be promising candidates for NLO applications. researchgate.net For instance, a study on three such derivatives yielded significant first hyperpolarizability values, suggesting their potential as good NLO materials. researchgate.net

The magnitude of the first hyperpolarizability is closely linked to the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). mdpi.comacs.org In studies of other complex chromophores featuring a phenylthiophene moiety, it was observed that the presence of a strong donor-π-acceptor (D−π–A) structure leads to a higher NLO response. acs.org The efficiency of charge transfer in such molecules directly enhances the first-order hyperpolarizability. acs.org For example, calculations on two azo-based phenylthiophene compounds demonstrated that the molecule with a D−π–A configuration exhibited a superior NLO response compared to its donor-π-donor (D-π-D) counterpart, a finding confirmed by the calculated β values. acs.org

The table below presents the calculated first hyperpolarizability (β) values for three (((5-phenylthiophen-2-yl)methylene)amino)phenol derivatives from a specific study. researchgate.net

Table 1: First Hyperpolarizability (β) of 5-Phenylthiophene Derivatives

| Compound | First Hyperpolarizability (β) (x 10⁻³¹ esu) |

|---|---|

| Compound 1a | 373.1267 |

| Compound 1b | 195.2893 |

| Compound 1c | 120.73825 |

Data sourced from a computational study on (((5-phenylthiophen-2-yl)methylene)amino)phenol derivatives. researchgate.net

Charge Transfer and Global Chemical Reactivity Descriptor Studies

Computational chemistry provides powerful tools to study the electronic structure and reactivity of molecules through global chemical reactivity descriptors. researchgate.netacs.org These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the stability, reactivity, and intramolecular charge transfer (ICT) phenomena within a molecule. researchgate.netrsc.org Key descriptors include the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netacs.orgresearchgate.net

A small HOMO-LUMO energy gap is indicative of a molecule's propensity for intramolecular charge transfer and suggests higher chemical reactivity. researchgate.netrsc.org Studies on various thiophene-based derivatives demonstrate that structural modifications can tune these properties. For example, in a theoretical investigation of pyrene-based derivatives linked by a thiophene bridge, extending the π-conjugation and altering acceptor groups significantly lowered the HOMO-LUMO gap. rsc.org This reduction in the energy gap correlated with a decrease in chemical hardness and an increase in chemical softness, signifying enhanced reactivity. rsc.org

The analysis of frontier molecular orbitals (FMOs) is crucial; the HOMO region typically acts as the electron-donating site, while the LUMO region acts as the electron-accepting site. researchgate.net In studies of (((5-phenylthiophen-2-yl)methylene)amino)phenol derivatives, FMO analysis helps to understand the electronic transition and charge distribution within the molecule. researchgate.net

The following table summarizes the global reactivity descriptors calculated for a reference pyrene-thiophene compound (MCPTR) and a designed derivative (MCPTD7), illustrating how structural changes impact chemical reactivity. rsc.org

Table 2: Global Chemical Reactivity Descriptors for Thiophene-Based Compounds

| Parameter | MCPTR | MCPTD7 | Unit |

|---|---|---|---|

| HOMO Energy | -0.2013 | -0.1612 | Eₕ |

| LUMO Energy | -0.0833 | -0.0970 | Eₕ |

| Energy Gap (ΔE) | 0.1180 | 0.0642 | Eₕ |

| Hardness (η) | 0.0590 | 0.0321 | Eₕ |

| Softness (S) | 8.4745 | 15.5763 | Eₕ |

| Electronegativity (χ) | 0.1423 | 0.1291 | Eₕ |

| Electrophilicity Index (ω) | 0.1715 | 0.2595 | Eₕ |

Data adapted from a DFT study on pyrene-based NLO materials with a thiophene linker. rsc.org

AI-Assisted Design and Prediction of Novel Phenylthiophene-Based Ligands

Applications of 5 Phenylthiophen 2 Amine and Its Derivatives in Advanced Materials and Medicinal Scaffolds

Applications in Organic Electronics and Photonics

Derivatives of 5-phenylthiophen-2-amine are increasingly explored for their potential in organic electronics and photonics. The inherent properties of the thiophene (B33073) ring, such as electron-richness and planarity, facilitate charge transport, a critical factor in the performance of electronic devices.

Organic Semiconductors and Conductive Polymers

Thiophene-based molecules, including derivatives of this compound, are fundamental components in the design of organic semiconductors. These materials are integral to the functioning of organic field-effect transistors (OFETs) and other electronic components. The ability of these molecules to form ordered structures, such as crystalline thin films, can significantly enhance charge carrier mobility. ulb.ac.besigmaaldrich.com For instance, new benzothiadiazole derivatives incorporating 5-phenylthiophen-2-yl units have been synthesized and characterized as small molecular organic semiconductors for organic thin-film transistors (OTFTs). researchgate.net

The performance of these materials is often linked to their molecular arrangement, which facilitates π-π stacking interactions, creating pathways for charge transport. The development of new organic semiconductors with high charge-carrier mobility and stability is a key area of research, with thiophene derivatives playing a significant role. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, derivatives of this compound have shown considerable promise as materials for Organic Light-Emitting Diodes (OLEDs). topmostchemical.com One notable derivative, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), has been identified as a high-performance material for OLEDs. topmostchemical.comtandfonline.com TPTPA functions effectively as a hole-transporting and emissive layer, exhibiting high hole drift mobility. tandfonline.com

OLEDs incorporating TPTPA have demonstrated the ability to emit clear blue light, achieving a maximum luminance of 1.2 x 10⁴ cd/m² and a maximum current efficiency of 3.9 cd/A. tandfonline.com The high hole mobility of TPTPA also contributes to the high-speed response of these OLEDs, with electroluminescence response times in the nanosecond range. tandfonline.com This makes them suitable for applications requiring rapid switching, such as in optical communication and sensor devices. tandfonline.com The use of such materials is part of a broader effort to develop more efficient and stable OLED technologies. lookchem.com

Organic Photovoltaic Cells (OPVs)

The quest for efficient and cost-effective solar energy conversion has driven research into organic photovoltaic (OPV) cells. Derivatives of this compound have emerged as key components in the active layers of these devices. topmostchemical.com Their favorable electronic properties allow them to function as electron donor materials, a critical role in the photon-to-electron conversion process in OPVs. researchgate.net

A significant challenge in OPV development is the efficient transport of charge carriers to the electrodes. Materials with high hole mobility are essential for minimizing charge recombination and maximizing power conversion efficiency (PCE). Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) is a prime example of a this compound derivative with exceptionally high hole drift mobility, measured at 1.0 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net

This high mobility is a crucial factor in the performance of OPVs using TPTPA as the electron donor. researchgate.net When paired with fullerene acceptors like C60 or C70, TPTPA-based OPVs have achieved power conversion efficiencies ranging from 1.7% to 2.2%. researchgate.netcambridge.org Further optimization, such as the inclusion of a MoO3 cathode buffer layer, has pushed the PCE of planar pn-heterojunction OPVs using TPTPA to 3.3%. researchgate.net The development of such high-mobility amorphous molecular materials represents a significant advancement in the field of organic solar cells. researchgate.net

A newer class of solar cells, perovskite solar cells (PSCs), has seen rapid advancements in efficiency. A promising strategy to enhance their stability and performance is the creation of 2D/3D heterojunctions. nrel.gov In this context, derivatives of this compound have been utilized to create the 2D perovskite layer that interfaces with the 3D perovskite absorber. sjtu.edu.cn

Recently, a novel ammonium (B1175870) ligand, 1-(5-phenylthiophen-3-yl)propan-2-amine hydroiodide (PTPAI), was designed with the aid of artificial intelligence. sjtu.edu.cnwiley.com This ligand was used to construct 2D/3D heterojunction inverted PSCs, which achieved a certified power conversion efficiency of 26.12%. sjtu.edu.cnwiley.com These devices also demonstrated remarkable stability, retaining 96.79% of their initial efficiency after 2000 hours of operation under demanding conditions. sjtu.edu.cnwiley.com This highlights the critical role of tailored this compound derivatives in the development of next-generation solar cell technologies. nih.govresearchgate.net

Table 1: Performance of Solar Cells Incorporating this compound Derivatives

| Device Type | This compound Derivative | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| Organic Photovoltaic (OPV) | Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) | Electron Donor | PCE: 1.7% - 2.2% | researchgate.netcambridge.org |

| Planar pn-Heterojunction OPV | Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) | p-type Semiconductor | PCE: 3.3% | researchgate.net |

| 2D/3D Heterojunction PSC | 1-(5-phenylthiophen-3-yl)propan-2-amine hydroiodide (PTPAI) | Ammonium Ligand for 2D layer | Certified PCE: 26.12% | sjtu.edu.cnwiley.com |

Development of High Hole Mobility Materials

Non-linear Optical Materials Development

Non-linear optical (NLO) materials are crucial for a variety of photonic applications, including optical switching, frequency conversion, and optical limiting. The tailored electronic structure of this compound derivatives makes them attractive candidates for NLO applications.

Research has shown that certain this compound derivatives exhibit significant NLO properties. ucsf.edu For example, a series of 2-(((5-phenylthiophen-2-yl) methylene) amino) phenol (B47542) derivatives were synthesized and their NLO properties were investigated. ucsf.edu The first hyperpolarizability (β), a measure of the second-order NLO response, was calculated for these compounds. The values obtained, such as 373.1267 × 10⁻³¹ esu for one of the derivatives, suggest their potential as good NLO materials. ucsf.edu

Furthermore, donor-acceptor systems incorporating the 5-phenylthiophene moiety have been studied for their second-harmonic generation (SHG) capabilities. acs.org The SHG intensity of these materials is dependent on the molecular structure and the presence of intramolecular charge transfer (ICT). acs.org For instance, a D-π-A system based on an azo-phenylthiophene derivative showed a significantly higher SHG intensity compared to a D-π-D system. acs.org The development of such materials is driven by the need for new chromophores with large NLO responses for advanced photonic devices.

Table 2: Non-linear Optical Properties of this compound Derivatives

| Derivative | Property | Value | Significance | Reference |

|---|---|---|---|---|

| 2-(((5-phenylthiophen-2-yl) methylene) amino) phenol (1a) | First Hyperpolarizability (β) | 373.1267 × 10⁻³¹ esu | Indicates good NLO potential | ucsf.edu |

| (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-((5-phenylthiophen-2-yl)methylene)aniline (Compound B) | Second-Harmonic Generation (SHG) | Higher intensity than D-π-D analogue | Stronger NLO response due to ICT | acs.org |

Role as Building Blocks and Intermediates in Pharmaceutical Chemistry Research

This compound serves as a crucial intermediate and building block in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. lookchem.com The 2-aminothiophene (2-AT) moiety is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities. mdpi.com Its versatile chemical properties and potential therapeutic effects make it a valuable component in drug discovery and development. lookchem.com

Synthesis of Complex Bioactive Heterocyclic Systems

The this compound framework is instrumental in the construction of more complex, biologically active heterocyclic systems. researchgate.netmdpi.comnih.govijnrd.org Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one such ring system. mdpi.com The 2-aminothiophene unit, in particular, is a key pharmacophore that can be elaborated upon to produce diverse molecular architectures with significant therapeutic potential. researchgate.net

One notable application is in the synthesis of substituted 2-aminothiophenes through reactions like the multicomponent Petasis reaction or catalyst-free hydroxyalkylation. mdpi.comacs.org For instance, a catalyst-free method has been developed for the site-selective trifluoromethyl hydroxyalkylation of this compound with α-trifluoromethyl ketones. mdpi.com This reaction proceeds with high chemoselectivity, forming a carbon-carbon bond at the C3 position of the thiophene ring and yielding products in good to excellent yields (69–93%). mdpi.com The resulting molecules, which incorporate a trifluoromethyl alcohol moiety, are of interest for their potential biological activities. mdpi.com

Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. For example, certain 5-phenylthiophene amino phenol derivatives have shown potential as antileishmanial and antibacterial agents. researchgate.net The synthesis of various heterocyclic systems built upon the 2-aminothiophene scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com

Table 1: Examples of Bioactive Heterocyclic Systems Derived from this compound

| Derivative Class | Synthetic Approach | Potential Biological Application | Reference |

|---|---|---|---|

| Trifluoromethyl hydroxyalkylated 5-phenylthiophen-2-amines | Catalyst-free reaction with α-trifluoromethyl ketones | Undisclosed, but of interest for biological activity | mdpi.com |

| 5-Phenylthiophene amino phenol derivatives | Synthesis and characterization | Antileishmanial and antibacterial | researchgate.net |

| Substituted 2-aminothiophenes | Multicomponent Petasis reaction | Functionalized building blocks for further synthesis | acs.org |

| Angucycline and angucyclinone derivatives | Design as allosteric histidine kinase inhibitors | Antibacterial and antibiotic adjuvants | researchgate.net |

Scaffold for Enzyme and Receptor Ligand Design

The this compound scaffold is a valuable template for the design of ligands that can selectively bind to enzymes and receptors, making it a key area of interest in drug design. researchgate.net The structural rigidity and electronic properties of the phenylthiophene core provide a stable platform for the introduction of various functional groups, allowing for the fine-tuning of binding affinity and selectivity towards specific biological targets.

A significant area of research has been the development of ligands for cannabinoid receptors. For example, the replacement of a central phenyl ring with a thiophene ring in diarylurea derivatives led to compounds with improved or comparable potencies as allosteric modulators of the cannabinoid type-1 (CB1) receptor. acs.org In the realm of cannabinoid receptor type-2 (CB2) ligands, thiophene and tetrahydrobenzo[b]thiophene derivatives have been synthesized and shown to possess potent and selective activity. nih.gov

The phenylthiophene scaffold has also been explored as a substitute for more common scaffolds in the design of angiotensin II (AT2) receptor ligands. bohrium.com While direct replacement of a phenylthiophene with a phenylthiazole scaffold initially led to a decrease in affinity, further modifications, such as the introduction of a bulky alkyl group, resulted in potent and selective AT2R ligands. bohrium.com

Table 2: this compound Derivatives as Enzyme and Receptor Ligands

| Target | Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Cannabinoid Type-1 (CB1) Receptor | 1-Phenyl-3-thiophenylurea derivatives | Thiophene ring improved or maintained potency as allosteric modulators. | acs.org |

| Cannabinoid Type-2 (CB2) Receptor | Thiophene and tetrahydrobenzo[b]thiophene derivatives | Compounds showed potent and selective CB2 ligand activity. | nih.gov |

| Angiotensin II (AT2) Receptor | Phenylthiazole scaffold as a phenylthiophene replacement | Optimization led to potent and selective AT2R ligands. | bohrium.com |

| Bacterial Histidine Kinases | Angucycline and angucyclinone derivatives | Designed as allosteric inhibitors. | researchgate.net |

| Mycobacterium tuberculosis Ag85 enzymes | Substituted 2-aminothiophene | Demonstrated activity against M. tuberculosis. | mdpi.com |

| Adenosine A1 receptor | PD 81723 (a substituted 2-aminothiophene) | Identified as a specific and selective allosteric ligand. | mdpi.com |

Development of Luminescent Molecular Crystals

Derivatives of this compound have shown significant promise in the field of materials science, particularly in the development of luminescent molecular crystals. researchgate.neturfu.ru These organic materials are of interest for their potential applications in optoelectronics, such as in displays and lasers. urfu.ru

Research has demonstrated the synthesis of highly stable luminescent molecular crystals based on a derivative of this compound, namely (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid. researchgate.neturfu.ruresearchgate.net This organic compound serves as a building block for creating single microcrystals and large-scale thin films that exhibit highly efficient and stable photoluminescence under ambient conditions. urfu.ru Remarkably, the structural rigidity of these molecular crystals allows them to maintain their photoluminescent signal for at least a decade of use at room temperature. urfu.ru

The photophysical properties of these crystals have been characterized, revealing their potential for long-lasting optical and optoelectronic applications. urfu.ru The synthesis of such stable luminescent materials paves the way for the design of next-generation organic molecular crystals with extended operational lifetimes. urfu.ru

Furthermore, other azo-based phenylthiophene derivatives have been engineered and studied for their nonlinear optical (NLO) properties. acs.org These donor-acceptor systems, which combine the electronic properties of azobenzene (B91143) and phenylthiophene, have shown significant potential for applications in optoelectronics and quantum optics, including as valuable candidates for organic light-emitting diodes (OLEDs). acs.org

Table 3: Luminescent Properties of this compound Derivatives

| Derivative | Material Type | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid | Molecular Crystals | Highly stable photoluminescence | Optical and optoelectronic devices | researchgate.neturfu.ru |

| N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline | Azo-based phenylthiophene | Nonlinear optical (NLO) properties | Optoelectronics, quantum optics | acs.org |

| (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-((5-phenylthiophen-2-yl)methylene)aniline | Azo-based phenylthiophene | High third-order nonlinear optical susceptibility | Organic light-emitting diodes (OLEDs) | acs.org |

Advanced Analytical and Spectroscopic Methodologies in 5 Phenylthiophen 2 Amine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 5-phenylthiophen-2-amine, providing detailed insights into its molecular structure and photophysical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular framework. ucsf.eduresearchgate.net

In a typical analysis using Dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent, the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the amine and aromatic protons. mdpi.com The amine (NH₂) protons usually appear as a broad singlet, while the protons on the thiophene (B33073) and phenyl rings show characteristic splitting patterns and chemical shifts. mdpi.com The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule, including those in the thiophene and phenyl rings and the carbon atom bonded to the amino group. mdpi.com

Detailed spectral data from research is presented below:

| ¹H NMR (300 MHz, DMSO-d6) | |

| Chemical Shift (δ) ppm | Assignment |

| 5.77 (br s, 2H) | NH₂ |

| 5.86 (d, J = 3.8 Hz, 1H) | HAr (Thiophene) |

| 7.01 (d, J = 3.8 Hz, 1H) | HAr (Thiophene) |

| 7.05–7.12 (m, 1H) | HAr (Phenyl) |

| 7.24–7.31 (m, 1H) | HAr (Phenyl) |

| 7.35–7.41 (m, 1H) | HAr (Phenyl) |

| Data sourced from MDPI (2022) mdpi.com |

| ¹³C NMR (75 MHz, DMSO-d6) | |

| Chemical Shift (δ) ppm | Assignment |

| 104.72 | CHAr |

| 123.05 | CHAr |

| 123.39 | 2CHAr |

| 125.01 | CAr |

| 125.08 | CHAr |

| 128.80 | 2CHAr |

| 135.04 | CAr |

| 154.51 | C-NH₂ |

| Data sourced from MDPI (2022) mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. mdpi.com The technique works on the principle that chemical bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. mdpi.com

For this compound, the FTIR spectrum provides clear evidence of its key functional groups. A characteristic absorption band for the N-H stretching vibration of the primary amine group is typically observed in the range of 3300 to 3500 cm⁻¹. libretexts.org Specifically, a reported IR spectrum showed a νmax at 3110 cm⁻¹ corresponding to the N-H bond. mdpi.com Other significant absorptions include those for aromatic C-H and C=C stretching vibrations, which confirm the presence of the phenyl and thiophene rings. ucsf.edu

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. acs.orgrsc.org Thiophene-based compounds with donor-π-acceptor (D-π-A) structures, like derivatives of this compound, are known to exhibit intramolecular charge transfer (ICT) characteristics. rsc.orgrsc.org The UV-Vis absorption spectra of such molecules are sensitive to solvent polarity. rsc.orgrsc.org For instance, in related thiophene derivatives, a bathochromic (red) shift in the maximum absorption wavelength is observed as the solvent polarity increases, which is indicative of a strong ICT process. rsc.org This solvatochromic behavior is crucial for understanding the electronic properties and potential applications in fields like organic electronics. rsc.orgrsc.org

Photoluminescence (PL) spectroscopy investigates the light-emitting properties of this compound and its derivatives upon photoexcitation. acs.orgwiley.com This technique provides information on the excited-state dynamics, including fluorescence quantum yield and lifetime. rsc.orgrsc.org For D-π-A thiophene derivatives, PL studies reveal strong fluorosolvatochromism, where the emission wavelength is highly dependent on the solvent's properties. rsc.orgrsc.org Time-resolved photoluminescence (TRPL) measurements are used to determine the decay lifetimes of the excited states, offering insights into the radiative and non-radiative decay pathways. rsc.orggoogle.com These photophysical properties are essential for the development of materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, single-crystal XRD analysis provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For example, an X-ray crystal structure of a derivative confirmed the planarity of the phenyl and thiophene moieties and revealed the presence of a strong intramolecular hydrogen bond. mdpi.com Powder XRD is used to characterize the crystalline form of bulk materials, which is important for applications in materials science, such as in the fabrication of high-quality 2D perovskite crystals for solar cells. wiley.comresearchgate.net

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are fundamental for monitoring the progress of reactions involving this compound and for the purification of the final products. Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring. mdpi.com For purification, flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like petroleum ether/ethyl acetate (B1210297) (PE/AcOEt) is frequently employed. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced methods used to verify the purity of the synthesized compound and its derivatives, often providing specific retention times (tR) as a measure of identity and purity. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. wisc.edu In the context of this compound research, TLC is instrumental for qualitatively tracking the conversion of reactants to products.

Research Findings: In the synthesis of this compound from 2-nitro-5-phenylthiophene, researchers utilize TLC to determine the completion of the reaction. mdpi.com The reaction is monitored by observing the disappearance of the starting material's spot and the appearance of the product's spot on the TLC plate. mdpi.com Similarly, in subsequent reactions, such as the hydroxyalkylation of this compound, TLC is employed to follow the consumption of the substrate. mdpi.com

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. wisc.edu For this compound, a specific Rƒ value has been reported, which aids in its identification during chromatographic separation. mdpi.com

| Application | Solvent System (v/v) | Reported Rƒ Value | Reference |

|---|---|---|---|

| Monitoring synthesis of this compound | Petroleum Ether / Ethyl Acetate (70:30) | 0.64 | mdpi.com |

| Monitoring subsequent reactions | Petroleum Ether / Ethyl Acetate (7:3) | Not specified | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, sensitivity, and quantification capabilities compared to TLC. It is extensively used for the separation, identification, and purification of compounds. nih.gov In research involving this compound, HPLC serves as a crucial tool for both reaction monitoring and purity assessment.

Research Findings: Studies have documented the use of HPLC to precisely monitor the consumption of this compound during its reaction with α-trifluoromethyl ketones. mdpi.com The analysis is typically performed using a reversed-phase column with a mobile phase consisting of a water and acetonitrile (B52724) (H₂O/ACN) gradient. mdpi.com This allows researchers to quantitatively assess the reaction's progress over time. Furthermore, HPLC is the standard for determining the purity of materials derived from this compound, such as Tris[4-(5-phenylthiophen-2-yl)phenyl]amine, which has been shown to have a purity of ≥98.0% by this method. vwr.com

| Application | Mobile Phase / Column Type | Detection Method | Reference |

|---|---|---|---|

| Reaction Monitoring | Water/Acetonitrile (H₂O/ACN) | UV (typically) | mdpi.com |

| Purity Assessment of Derivatives | Not specified | Not specified | vwr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com This hyphenated technique is particularly valuable for reaction monitoring as it provides not only retention time data but also molecular weight information, offering a high degree of specificity and sensitivity. nih.gov

Research Findings: While specific LC-MS reaction monitoring data for this compound itself is detailed in synthetic procedures that use HPLC for monitoring, the principles of LC-MS are broadly applicable and represent a more advanced approach. mdpi.com The technique, especially when employing Multiple Reaction Monitoring (MRM), allows for the precise and quantitative tracking of reactants, intermediates, and products in a complex mixture. nih.govresearchgate.netnih.gov In a hypothetical reaction involving this compound, LC-MS would monitor the decrease in the ion signal corresponding to the mass of this compound (C₁₀H₉NS, MW: 175.25) while simultaneously tracking the increase in the ion signal for the expected product mass. This provides unambiguous confirmation of the chemical transformation. bldpharm.comresearchgate.net The high sensitivity of modern LC-MS systems makes them ideal for detecting low-level intermediates and byproducts, offering deep mechanistic insights into the reaction. rsc.org

| LC-MS Application Principle | Information Gained | Advantage in Reaction Monitoring |

|---|---|---|

| Separation of reaction components by LC. | Retention time for each component. | Resolves complex mixtures before detection. |

| Detection by MS, often with soft ionization (e.g., ESI). | Molecular weight of each separated component. | Provides structural confirmation and specificity. |

| Use of Multiple Reaction Monitoring (MRM). | Quantitative data on specific reactant-to-product transitions. | High sensitivity and selectivity for target analytes in complex matrices. researchgate.netnih.gov |

Microscopic Techniques (e.g., Transmission Electron Microscopy, Atomic Force Microscopy) for Material Morphology Analysis

While this compound is a small molecule, it serves as a critical building block for larger, functional materials, particularly in the field of materials science. researchgate.net For these materials, microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are essential for characterizing their morphology, which is intrinsically linked to their performance.

Transmission Electron Microscopy (TEM): TEM works by transmitting a beam of electrons through an ultrathin specimen to form an image. e3s-conferences.org It provides high-resolution information about the internal structure, crystallinity, and morphology of materials. thermofisher.com For materials derived from this compound, such as polymers or molecular glasses used in organic electronics, TEM can be used to visualize the nanoscale morphology, such as the phase separation in a polymer blend or the presence of crystalline domains within an amorphous matrix. researchgate.netmdpi.com

Atomic Force Microscopy (AFM): AFM generates a topographical map of a sample's surface by scanning a sharp tip attached to a cantilever across it. mdpi.com It is a powerful tool for characterizing surface morphology, roughness, and even mechanical or electrical properties at the nanoscale, without the need for high vacuum. oxinst.commedsci.org In the context of materials derived from this compound, AFM is invaluable. For instance, in a study on Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), a derivative used in organic photovoltaics, AFM would be used to characterize the surface of the thermally deposited thin films. researchgate.net The smoothness and uniformity of these films, as imaged by AFM, are critical factors for device performance and efficiency. researchgate.netresearchgate.net

| Technique | Principle | Application to this compound Derived Materials | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through a thin specimen to create a high-resolution 2D projection image. | - Visualize internal structure and nanoscale morphology.

| e3s-conferences.orgthermofisher.com |

| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the sample surface to generate a 3D topographical image. | - Characterize surface roughness and uniformity of thin films.

| researchgate.netmdpi.com |

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., C3 substitution) and monitor reaction progress .

- HPLC/MS : For purity assessment (>97%) and detection of byproducts (e.g., imines or dimerization products) .

- X-ray Crystallography : Resolve ambiguities in molecular structure for novel derivatives .

How can computational methods enhance the design of this compound-based functional materials?

Advanced Research Question

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for applications in organic electronics .

- Molecular Dynamics : Simulate interactions with biomolecules (e.g., enzymes) for drug discovery .

- Machine Learning : Train models to optimize reaction conditions or predict substrate compatibility .

What green chemistry principles apply to the synthesis of this compound?

Basic Research Question

- Solvent Selection : Use ethanol or water instead of volatile organic solvents .

- Catalyst-Free Routes : Eliminate metal catalysts to reduce waste and purification steps .

- Atom Economy : Prioritize reactions with high yields and minimal byproducts (e.g., EAS over multi-step alkylation) .

How does the unprotected amine group in this compound influence its reactivity compared to protected analogs?

Advanced Research Question

- Enhanced Nucleophilicity : The free amine participates in imine formation with carbonyl reagents, complicating traditional Friedel-Crafts reactions .

- pH Sensitivity : Reactivity is pH-dependent; neutral conditions favor EAS, while acidic conditions may protonate the amine, altering regioselectivity .

- Cross-Reactivity : Unprotected amines can lead to side reactions (e.g., Schiff base formation), requiring careful monitoring .

What strategies are effective in scaling up this compound synthesis while maintaining yield and purity?

Advanced Research Question

- Continuous Flow Systems : Improve heat/mass transfer and reduce reaction time .

- In-Line Purification : Integrate chromatography or crystallization steps to automate purification .

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., FTIR) to detect deviations early .

How can researchers investigate the degradation pathways of this compound under oxidative conditions?

Advanced Research Question

- Stress Testing : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-MS .

- Radical Trapping : Use TEMPO or BHT to identify radical intermediates in oxidation pathways .

- Stability Studies : Monitor structural changes under varying temperatures and humidities .

What role does this compound play in the development of heterocyclic CO₂ capture agents?

Advanced Research Question

While not directly studied, its structural analogs (heterocyclic amines) show promise in CO₂ capture due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|